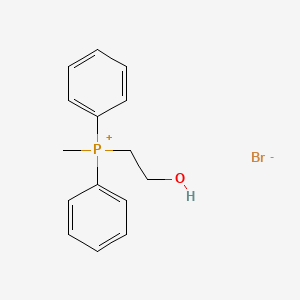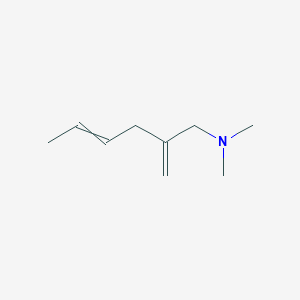
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a hexa-diene backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2,2,3-trimethylhexane and appropriate reagents for introducing the diene functionality.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the diene structure. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene structure into a saturated alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various ethers or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and diene structure play a crucial role in its reactivity and binding affinity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2,3,6-trimethyl-benzaldehyde: Similar in having a methoxy group and multiple methyl groups but differs in the presence of an aldehyde group and aromatic ring.
4-Methoxy-2-methylaniline: Contains a methoxy group and methyl group but has an amine functionality instead of a diene structure.
Uniqueness
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol is unique due to its hexa-diene backbone, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of functional groups makes it a versatile compound in various chemical reactions and research applications.
Propriétés
Numéro CAS |
61186-70-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
InChI |
InChI=1S/C10H18O2/c1-7-8(12-6)10(5,11)9(2,3)4/h11H,1H2,2-6H3 |
Clé InChI |
FOHMVAAJKRYWEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C(=C=C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)

![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)

